molecular formula C9H6F12 B14182957 Cyclohexane, 1,2,3,4,5-pentafluoro-6-(1,1,2,2,3,3,3-heptafluoropropyl)- CAS No. 918409-18-4

Cyclohexane, 1,2,3,4,5-pentafluoro-6-(1,1,2,2,3,3,3-heptafluoropropyl)-

Cat. No.: B14182957
CAS No.: 918409-18-4
M. Wt: 342.12 g/mol
InChI Key: KQGKYRDVEJQMCK-UHFFFAOYSA-N
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Description

Cyclohexane, 1,2,3,4,5-pentafluoro-6-(1,1,2,2,3,3,3-heptafluoropropyl)- is a fluorinated cycloalkane with the molecular formula C₉H₆F₁₂ and a molecular weight of 342.125 g/mol . This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexane, 1,2,3,4,5-pentafluoro-6-(1,1,2,2,3,3,3-heptafluoropropyl)- typically involves the fluorination of cyclohexane derivatives. The process may include the use of fluorinating agents such as elemental fluorine (F₂) or fluorinating reagents like cobalt trifluoride (CoF₃) under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar fluorination techniques, optimized for yield and purity, and conducted in specialized reactors to handle the highly reactive fluorine gas.

Chemical Reactions Analysis

Types of Reactions

Cyclohexane, 1,2,3,4,5-pentafluoro-6-(1,1,2,2,3,3,3-heptafluoropropyl)- can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of fluorine atoms, the compound can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways are less commonly reported.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as or in polar solvents.

    Oxidation: Strong oxidizing agents like or .

    Reduction: Reducing agents such as or .

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield partially fluorinated cyclohexane derivatives, while oxidation could produce cyclohexanone derivatives.

Scientific Research Applications

Cyclohexane, 1,2,3,4,5-pentafluoro-6-(1,1,2,2,3,3,3-heptafluoropropyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action for Cyclohexane, 1,2,3,4,5-pentafluoro-6-(1,1,2,2,3,3,3-heptafluoropropyl)- is not well-documented. its effects are likely related to the high electronegativity of fluorine atoms, which can influence molecular interactions and reactivity. The compound may interact with molecular targets through electrostatic interactions and hydrophobic effects , affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexane, 1,2,3,4,5-pentafluoro-6-ethyl-
  • Cyclohexane, 1,2,3,4,5-pentafluoro-6-methyl-
  • Cyclohexane, 1,2,3,4,5-pentafluoro-6-propyl-

Uniqueness

Cyclohexane, 1,2,3,4,5-pentafluoro-6-(1,1,2,2,3,3,3-heptafluoropropyl)- is unique due to the presence of the heptafluoropropyl group, which imparts distinct chemical and physical properties compared to other similar fluorinated cyclohexanes. This uniqueness can be leveraged in applications requiring specific fluorinated characteristics, such as high chemical resistance and thermal stability .

Properties

CAS No.

918409-18-4

Molecular Formula

C9H6F12

Molecular Weight

342.12 g/mol

IUPAC Name

1,2,3,4,5-pentafluoro-6-(1,1,2,2,3,3,3-heptafluoropropyl)cyclohexane

InChI

InChI=1S/C9H6F12/c10-2-1(3(11)5(13)6(14)4(2)12)7(15,16)8(17,18)9(19,20)21/h1-6H

InChI Key

KQGKYRDVEJQMCK-UHFFFAOYSA-N

Canonical SMILES

C1(C(C(C(C(C1F)F)F)F)F)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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